molecular formula C18H21NO2S2 B2559161 (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706291-65-7

(2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2559161
CAS No.: 1706291-65-7
M. Wt: 347.49
InChI Key: GYJLLSJSUVNXBE-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions

    Thiazepane Ring Formation: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under acidic or basic conditions.

    Introduction of Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using ethoxybenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, leading to the formation of reduced thiazepane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique combination of aromatic and heterocyclic structures.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
  • (2-Chlorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
  • (2-Bromophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Uniqueness

(2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl and thiophene groups with the thiazepane ring creates a distinct molecular structure that may offer advantages in specific applications, such as enhanced binding affinity or improved solubility.

Properties

IUPAC Name

(2-ethoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-2-21-15-7-4-3-6-14(15)18(20)19-10-9-17(23-13-11-19)16-8-5-12-22-16/h3-8,12,17H,2,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJLLSJSUVNXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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